(4-Ethylbenzyl)isobutylamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(4-ethylphenyl)methyl]-2-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c1-4-12-5-7-13(8-6-12)10-14-9-11(2)3/h5-8,11,14H,4,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRVLROUGAOPIIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90405888 | |
| Record name | (4-ETHYLBENZYL)ISOBUTYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869942-55-2 | |
| Record name | (4-ETHYLBENZYL)ISOBUTYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Ethylbenzyl Isobutylamine and Its Structural Analogs
Reductive Amination Strategies for N-Benzyl Amine Formation
Reductive amination is a highly effective and widely used method for the synthesis of primary, secondary, and tertiary amines. This process involves two key steps: the formation of an imine or iminium ion from a carbonyl compound and an amine, followed by the reduction of this intermediate to the corresponding amine.
The primary precursor for the synthesis of (4-Ethylbenzyl)isobutylamine via reductive amination is 4-ethylbenzaldehyde (B1584596) . This aromatic aldehyde can be synthesized through several methods, typically starting from ethylbenzene (B125841).
One common industrial and laboratory approach is the Vilsmeier-Haack reaction . In this process, ethylbenzene is treated with a formylating agent, typically generated from phosphoryl chloride (POCl₃) and a substituted formamide such as N,N-dimethylformamide (DMF). The reaction proceeds via an electrophilic aromatic substitution mechanism to install the formyl group (-CHO) onto the benzene (B151609) ring. Due to the ortho-, para-directing nature of the ethyl group, a mixture of isomers (ortho and para) is possible, but the para-substituted product, 4-ethylbenzaldehyde, is generally the major product due to reduced steric hindrance.
Another classical method is the Friedel-Crafts acylation of ethylbenzene followed by further transformations. For instance, ethylbenzene can be acylated with acetyl chloride (CH₃COCl) and a Lewis acid catalyst like aluminum chloride (AlCl₃) to produce 4-ethylacetophenone. The resulting ketone can then be converted to the aldehyde, though this is a multi-step process. A more direct formylation, such as the Gattermann-Koch reaction (using carbon monoxide and HCl), can also be employed, though it often requires high pressures and specialized equipment.
Once 4-ethylbenzaldehyde is obtained, it is reacted with isobutylamine (B53898) to form the target secondary amine. This transformation occurs in two sequential stages within the same reaction vessel.
Condensation to form an Imine: 4-Ethylbenzaldehyde and isobutylamine are mixed, often in a suitable solvent, to form an N-(4-ethylbenzylidene)isobutylamine intermediate. This is a condensation reaction where the nitrogen of the amine attacks the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (an imine).
Reduction of the Imine: The imine intermediate is not typically isolated but is reduced in situ to the final secondary amine. The choice of reducing agent is crucial for the success of the reaction, as it must selectively reduce the imine in the presence of the starting aldehyde. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). nih.govnih.gov Sodium triacetoxyborohydride is often preferred due to its mildness, high selectivity for imines over carbonyls, and the fact that it does not generate toxic cyanide byproducts. nih.gov Catalytic hydrogenation, using hydrogen gas (H₂) over a metal catalyst such as palladium (Pd) or platinum (Pt), is another effective method. nih.gov
Alkylation Approaches to Secondary Amine Synthesis
Alkylation is a fundamental C-N bond-forming reaction. This approach involves the reaction of an amine nucleophile with an alkyl halide electrophile.
The most straightforward alkylation method is the direct reaction of isobutylamine with a suitable 4-ethylbenzyl halide, such as 4-ethylbenzyl chloride or 4-ethylbenzyl bromide . In this nucleophilic substitution (Sₙ2) reaction, the lone pair of electrons on the nitrogen atom of isobutylamine attacks the electrophilic benzylic carbon of the 4-ethylbenzyl halide, displacing the halide ion.
A significant drawback of this method is the potential for overalkylation . wikipedia.orglibretexts.org The product, this compound, is itself a nucleophile and can react with another molecule of the 4-ethylbenzyl halide to form a tertiary amine. This can lead to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, reducing the yield of the desired product. wikipedia.orglibretexts.orgreddit.com To favor mono-alkylation, a large excess of the starting amine (isobutylamine) is often used to increase the probability that the alkyl halide will react with the primary amine rather than the secondary amine product.
To circumvent the issue of overalkylation, indirect alkylation methods can be employed. These strategies involve temporarily "protecting" or "activating" the primary amine to facilitate controlled mono-alkylation. A common strategy is the use of sulfonamides as intermediates.
The process involves three main steps:
Sulfonamide Formation: Isobutylamine is first reacted with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl), in the presence of a base. This forms a stable N-isobutyl-p-toluenesulfonamide.
Alkylation: The resulting sulfonamide is then deprotonated with a base (e.g., sodium hydride, NaH) to form a nucleophilic amide anion. This anion is then alkylated with 4-ethylbenzyl halide. The strong electron-withdrawing nature of the tosyl group prevents the subsequent alkylation of the nitrogen, thus avoiding the overalkylation problem. google.comgoogle.com
Deprotection: In the final step, the sulfonyl group is removed to liberate the desired secondary amine. This deprotection can be challenging due to the stability of the sulfonamide bond but can be achieved using strong reducing agents or specific reagents like sodium in liquid ammonia or HBr in acetic acid. google.comgoogle.com
This method, while longer than direct alkylation, offers much greater control and typically results in a purer secondary amine product.
Amide Reduction as a Pathway to Secondary Amines
A third reliable pathway to this compound involves the synthesis and subsequent reduction of an amide intermediate, specifically N-(4-ethylbenzyl)isobutyramide .
This synthesis is a two-step process:
Amide Formation (Acylation): The first step is the formation of the amide. This is typically achieved by reacting 4-ethylbenzylamine with an acylating agent like isobutyryl chloride or isobutyric anhydride in the presence of a base (like pyridine or triethylamine) to neutralize the HCl byproduct. Alternatively, isobutylamine could be reacted with 4-ethylbenzoyl chloride.
Amide Reduction: The carbonyl group of the resulting N-(4-ethylbenzyl)isobutyramide is then completely reduced to a methylene (B1212753) group (-CH₂-). Amides are less reactive than esters or ketones, so a strong reducing agent is required. acs.orgwikipedia.orgLithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this transformation. nih.govacs.org The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), followed by a careful aqueous workup to quench the excess reagent and hydrolyze the intermediate aluminum complexes to yield the final secondary amine. acs.org This method is highly effective for producing secondary amines from secondary amides. nih.govacs.org
Data Tables
Synthetic Methodologies Overview
| Method | Key Precursors | Key Reagents | Intermediate | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Reductive Amination | 4-Ethylbenzaldehyde, Isobutylamine | NaBH(OAc)₃, NaBH₃CN, or H₂/Pd | Imine | High selectivity, one-pot procedure, good yields. | Requires synthesis of the aldehyde precursor. |
| Direct Alkylation | Isobutylamine, 4-Ethylbenzyl halide | Base (optional) | None | Simple, one-step reaction. | Prone to overalkylation, leading to mixtures of products. |
| Indirect Alkylation | Isobutylamine, 4-Ethylbenzyl halide, Sulfonyl chloride | Base, Deprotection agent | N-Alkyl Sulfonamide | Avoids overalkylation, high purity of product. | Multi-step process, harsh deprotection conditions may be needed. |
| Amide Reduction | 4-Ethylbenzylamine, Isobutyryl chloride | LiAlH₄ | N-(4-ethylbenzyl)isobutyramide | Good yields, clean reaction. | Requires a strong, hazardous reducing agent (LiAlH₄); multi-step. |
Chemo- and Regioselective Synthesis of this compound
The synthesis of this compound, a secondary amine, is most effectively and selectively achieved through reductive amination. masterorganicchemistry.comwikipedia.org This widely utilized method involves the reaction of a carbonyl compound, in this case, 4-ethylbenzaldehyde, with a primary amine, isobutylamine, to form an intermediate imine, which is then reduced to the target secondary amine. libretexts.org The key to the success of this methodology lies in its ability to control chemo- and regioselectivity.
The reaction proceeds in two main steps:
Imine Formation : 4-Ethylbenzaldehyde reacts with isobutylamine under weakly acidic conditions. The nucleophilic amine attacks the electrophilic carbonyl carbon, forming a hemiaminal intermediate. This intermediate then undergoes dehydration to yield an N-(4-ethylbenzylidene)isobutylamine imine. wikipedia.org
Reduction : The C=N double bond of the imine is subsequently reduced to a C-N single bond to form this compound. chemistrysteps.com
Chemoselectivity is a critical aspect of this synthesis. The reducing agent must selectively reduce the imine intermediate without reducing the starting aldehyde. masterorganicchemistry.com This is achieved by using mild hydride reducing agents that are more reactive towards the protonated imine than the carbonyl group. jove.com Common reagents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃). masterorganicchemistry.comjove.com These reagents are less reactive than agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), which could indiscriminately reduce both the aldehyde and the imine. chemistrysteps.comjove.com The Borch reaction, for instance, specifically utilizes sodium cyanoborohydride under mildly acidic conditions for this purpose. jove.com This one-pot approach, where the imine is formed and reduced in the same reaction vessel, is highly efficient and avoids the need to isolate the often-unstable imine intermediate. wikipedia.org
Regioselectivity is inherently controlled by the choice of starting materials. The reaction selectively forms a bond between the nitrogen atom of isobutylamine and the carbonyl carbon of 4-ethylbenzaldehyde, ensuring the correct connectivity for the desired product structure.
The table below compares common reducing agents used in the reductive amination process for synthesizing secondary amines.
| Reducing Agent | Typical Reaction Conditions | Selectivity | Advantages | Disadvantages |
| Sodium Cyanoborohydride (NaBH₃CN) | Mildly acidic (pH ~6) | High for imines over carbonyls | Effective in one-pot synthesis; stable in protic solvents. masterorganicchemistry.comjove.com | Toxicity due to cyanide. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Aprotic solvents (e.g., CH₂Cl₂, THF) | High for imines over carbonyls | Non-toxic alternative to NaBH₃CN; mild and effective. masterorganicchemistry.com | Moisture sensitive. |
| Catalytic Hydrogenation (H₂/Catalyst) | H₂ gas, metal catalyst (e.g., Pd, Pt, Ni) | Reduces both C=N and C=O | "Green" method with H₂O as the only byproduct. wikipedia.org | Requires specialized equipment (pressure vessel); may reduce other functional groups. |
| Sodium Borohydride (NaBH₄) | Protic solvents (e.g., MeOH, EtOH) | Less selective; can reduce aldehydes. organic-chemistry.org | Inexpensive and readily available. | Stepwise procedure often required (imine formation first, then reduction). organic-chemistry.org |
Green Chemistry and Sustainable Synthesis Considerations
In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to reduce waste, minimize energy consumption, and use renewable resources. rsc.org Reductive amination is considered a relatively green method because it is an atom-efficient, often one-pot reaction that can be performed under mild conditions, thus reducing waste from intermediate purification steps. wikipedia.org Further advancements focus on developing even more sustainable pathways for the synthesis of amines like this compound.
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful tool for sustainable amide and amine synthesis. nih.govnih.gov Enzymes operate under mild conditions (temperature and pH), exhibit high selectivity, and are biodegradable. nih.gov
For amine synthesis, several classes of enzymes are relevant:
Transaminases (TAs) : These enzymes can synthesize chiral amines by transferring an amino group from a donor molecule to a ketone or aldehyde. While not directly applicable to forming a secondary amine in one step, they are used in biocatalytic cascades.
Imine Reductases (IREDs) : These enzymes can selectively reduce imines to amines, mirroring the reduction step in chemical reductive amination. They are particularly valuable for producing chiral amines. nih.gov
Lipases : While primarily known for esterification, lipases such as Candida antarctica lipase B (CALB) can also catalyze amidation reactions when an amine is used as a nucleophile in anhydrous organic media. nih.gov Research has demonstrated the successful use of isobutylamine as a substrate in lipase-catalyzed reactions to form amides, highlighting its compatibility with enzymatic processes. nih.gov A study on the synthesis of nicotinamide derivatives showed that the reaction between methyl nicotinate and isobutylamine, catalyzed by Novozym® 435 (an immobilized form of CALB), proceeded efficiently. nih.gov
The table below summarizes key parameters from a study on the enzymatic synthesis of a nicotinamide derivative using isobutylamine, demonstrating its feasibility as a substrate in biocatalytic reactions.
| Parameter | Condition/Value | Outcome | Reference |
| Enzyme | Novozym® 435 (immobilized CALB) | Effective catalyst | nih.gov |
| Substrate 1 | Methyl nicotinate | N/A | nih.gov |
| Substrate 2 | Isobutylamine | N/A | nih.gov |
| Solvent | tert-Amyl alcohol | Optimal solvent | nih.gov |
| Temperature | 50 °C | Optimal temperature for highest yield | nih.gov |
| Substrate Ratio (Nicotinate:Isobutylamine) | 1:2 | Achieved highest product yield (86.2%) | nih.gov |
This enzymatic approach represents a green and sustainable alternative to traditional chemical methods for reactions involving isobutylamine. nih.govnih.gov
Continuous-flow synthesis has emerged as a superior alternative to traditional batch processing for the production of many chemicals, including secondary amines. researchgate.netrsc.org In a flow system, reagents are continuously pumped through a reactor where they mix and react, and the product is collected at the outlet. vapourtec.com This methodology offers significant advantages for amine synthesis. acs.org
Key benefits include :
Enhanced Safety : Flow reactors handle only small volumes of reactants at any given time, which is particularly advantageous when dealing with hazardous intermediates or exothermic reactions. rsc.org
Improved Efficiency and Control : The high surface-area-to-volume ratio in microreactors allows for precise control over reaction parameters like temperature and mixing, often leading to higher yields and shorter reaction times. rsc.org
Scalability : Scaling up production is simpler and more predictable than in batch processing; instead of using larger reactors, the system can be run for longer periods or multiple reactors can be used in parallel.
Flow systems have been successfully developed for the synthesis of secondary amines via reductive amination and other N-alkylation methods. researchgate.netvapourtec.com For instance, a continuous-flow process can be designed where 4-ethylbenzaldehyde and isobutylamine are mixed and passed through a heated reactor coil to form the imine, followed by introduction into a second module containing an immobilized reducing agent or a catalyst for hydrogenation. nih.gov
| Feature | Batch Synthesis | Continuous-Flow Synthesis |
| Reaction Scale | Limited by reactor volume | Easily scalable by extending operation time or parallelization. acs.org |
| Heat Transfer | Often inefficient, can lead to hotspots | Excellent, due to high surface-area-to-volume ratio. rsc.org |
| Safety | Higher risk with large volumes of hazardous materials | Inherently safer with small reaction volumes. rsc.org |
| Process Control | Difficult to maintain precise control | Precise control over temperature, pressure, and residence time. |
| Reproducibility | Can vary between batches | High consistency and reproducibility. |
Combinatorial Synthesis Approaches for Amine Libraries Incorporating Isobutylamine
Combinatorial chemistry is a powerful strategy for rapidly generating large numbers of diverse but structurally related molecules, known as a library. nih.gov These libraries are then screened for biological activity to identify lead compounds in drug discovery. Amines are crucial components in these libraries due to their prevalence in pharmaceuticals and their ability to form key interactions with biological targets.
Isobutylamine can serve as a valuable building block in the combinatorial synthesis of amine libraries. enamine.net Using techniques like parallel synthesis or the "split-and-pool" method, isobutylamine can be reacted with a diverse set of aldehydes or ketones via reductive amination to create a library of secondary amines. nih.govimperial.ac.uk
Example of a Parallel Synthesis Approach :
An array of different aldehydes (e.g., in a 96-well plate) is prepared.
Isobutylamine is added to each well.
A suitable reducing agent (like NaBH(OAc)₃) is added to initiate the reductive amination reaction.
After the reaction, each well contains a unique secondary amine, with the isobutyl group as a common structural feature and the other substituent varying based on the initial aldehyde.
This approach allows for the systematic exploration of the chemical space around a core scaffold. By incorporating isobutylamine, the library can be tailored to investigate how its specific steric and electronic properties influence biological activity. Enamine, a supplier of chemical building blocks, highlights that primary amines are widely used for library synthesis due to their reliable reactivity in reactions like reductive amination. enamine.net
| Synthesis Strategy | Description | Application for Isobutylamine Library |
| Parallel Synthesis | Unique compounds are synthesized in separate reaction vessels (e.g., wells of a microplate). The identity of each product is known by its location. imperial.ac.uk | Isobutylamine is reacted with a diverse set of aldehydes in separate wells to generate a spatially addressed library of (R-benzyl)isobutylamines. |
| Split-and-Pool Synthesis | A solid support (resin beads) is split into portions, each reacting with a different building block. The portions are then pooled, mixed, and split again for the next reaction step. nih.gov | Resin beads are functionalized and then reacted with a pool of aldehydes. After pooling and splitting, the resulting imines are reacted with isobutylamine, leading to a large mixture of compounds where each bead carries one unique structure. |
Chemical Transformations and Reaction Mechanisms Involving 4 Ethylbenzyl Isobutylamine
Reactivity of the Secondary Amine Functionality.uantwerpen.be
The presence of a secondary amine group dictates a significant portion of the reactivity of (4-Ethylbenzyl)isobutylamine. This functionality is characterized by a nitrogen atom bonded to two alkyl groups and one hydrogen atom, possessing a lone pair of electrons that renders it both basic and nucleophilic. libretexts.org
The lone pair of electrons on the nitrogen atom of this compound allows it to act as a nucleophile, attacking electron-deficient centers. libretexts.org This reactivity is fundamental to a variety of organic transformations.
Alkylation: Secondary amines like this compound can undergo nucleophilic substitution reactions with alkyl halides. pressbooks.pub The nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a tertiary amine. chemistryguru.com.sg However, these reactions can be prone to over-alkylation, leading to the formation of quaternary ammonium (B1175870) salts. pressbooks.publibretexts.org The reaction of a secondary amine with an alkyl halide proceeds via an SN2 mechanism. msu.edu
Acylation: this compound can react with acyl chlorides and acid anhydrides to form N,N-disubstituted amides. lumenlearning.comcognitoedu.org This reaction, known as acylation, involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent. studymind.co.uk
Reaction with Carbonyl Compounds: Secondary amines react with aldehydes and ketones to form enamines. lumenlearning.com This transformation involves the initial formation of a carbinolamine intermediate, followed by dehydration.
The nitrogen center of this compound is a key site for derivatization, allowing for the modification of its chemical properties. These reactions are often employed for analytical purposes or to introduce new functional groups.
Sulfonylation: Secondary amines react with sulfonyl chlorides, such as 2-naphthalenesulfonyl chloride, to form stable sulfonamides. nih.gov This reaction is often used for the pre-column derivatization of secondary amines in HPLC analysis. nih.gov
Carbamate Formation: The secondary amine can react with reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form a carbamate. biotage.co.jp This derivatization renders the nitrogen non-basic. biotage.co.jp
Reaction with Fluorescamine: Fluorescamine can be used for the fluorometric determination of secondary amines. acs.org
A variety of derivatizing agents are available for amines, each with specific applications for detection and analysis. libretexts.org
Interactive Table: Common Derivatizing Agents for Secondary Amines
| Derivatizing Agent | Functional Group Targeted | Resulting Derivative | Application |
| 2-Naphthalenesulfonyl chloride (NSCl) | Secondary Amines | Sulfonamide | HPLC Analysis nih.gov |
| Di-tert-butyl dicarbonate (Boc₂O) | Secondary Amines | Carbamate | Protection/Modification of Basicity biotage.co.jp |
| o-Phthalaldehyde (OPA) | Primary Amines (can derivatize secondary amines after NaOCl addition) | Isoindole | Fluorescence Detection libretexts.org |
| 9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl) | Primary and Secondary Amines | Fluorenylmethoxycarbonyl derivative | UV and Fluorescence Detection libretexts.org |
| 1-Fluoro-2,4-dinitrobenzene (FDNB) | Primary and Secondary Amines | Dinitrophenyl derivative | UV-Vis Detection libretexts.org |
| 4-(Dimethylamino)azobenzene-4'-sulfonyl chloride (DABS-Cl) | Primary and Secondary Amines | Dabsyl derivative | Visible Detection libretexts.org |
Reactions Involving the 4-Ethylphenyl Moiety.smolecule.comscience-revision.co.uk
The 4-ethylphenyl group of this compound also participates in characteristic chemical reactions, primarily involving the aromatic ring and the ethyl substituent.
The benzene (B151609) ring of the 4-ethylphenyl group is susceptible to electrophilic aromatic substitution (SEAr). wikipedia.org The directing effects of the substituents on the ring determine the position of the incoming electrophile. The alkyl groups (ethyl and isobutylaminomethyl) are activating and ortho-, para-directing. nih.govlkouniv.ac.in
Nitration: The introduction of a nitro group (–NO₂) onto the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. minia.edu.eg The nitronium ion (NO₂⁺) acts as the electrophile. minia.edu.eg For ethylbenzene (B125841), nitration typically yields a mixture of ortho and para isomers. nptel.ac.in
Halogenation: The substitution of a hydrogen atom with a halogen (e.g., bromine or chlorine) is another common SEAr reaction. minia.edu.eg This is typically carried out in the presence of a Lewis acid catalyst, such as FeBr₃ or AlCl₃. wikipedia.org
Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups onto the aromatic ring, respectively. wikipedia.org They are catalyzed by strong Lewis acids. wikipedia.org However, the presence of the amine functionality can complicate these reactions as it can coordinate with the Lewis acid catalyst, deactivating the ring. nptel.ac.in
The regioselectivity of these reactions is influenced by both electronic and steric factors. wikipedia.orgnptel.ac.in
The ethyl group attached to the phenyl ring can also be a site for chemical modification.
Oxidation: The ethyl group can be oxidized. For instance, under certain conditions, the ethyl group on an aromatic ring can be oxidized to a carbonyl group or a carboxylic acid.
Benzylic Halogenation: The benzylic position of the ethyl group (the carbon atom attached to the aromatic ring) is particularly reactive and can undergo free radical halogenation.
Dehydrogenation: In some catalytic systems, ethyl groups on aromatic rings can undergo dehydrogenation.
Decomposition and Stability Studies of Benzylamine (B48309) Derivatives under Acidic Conditions.rsc.org
Benzylamine derivatives can undergo decomposition, particularly under acidic conditions. The stability of these compounds is crucial for their synthesis, storage, and application.
Studies on benzylamines have shown that under chlorination and chloramination conditions, which can involve acidic environments, degradation can occur. rsc.org The dominant pathways often involve the formation of imines, which can then hydrolyze to form aldehydes and smaller amines. rsc.org For instance, N-substituted benzylamines can cleave at the bond between the nitrogen and the benzyl (B1604629) group to yield a benzaldehyde (B42025) derivative. rsc.org
The C-N bond in benzylamines can also be cleaved under oxidative conditions. researchgate.net The stability of the benzyl group itself is relevant; it can be removed by hydrogenolysis, a reaction that highlights the lability of the benzyl-nitrogen bond. wikipedia.org While specific data on this compound is limited, the general reactivity of benzylamines suggests that under strong acidic and/or oxidative conditions, decomposition via cleavage of the C-N bond is a likely pathway. rsc.orgresearchgate.net The rate of decomposition of benzylamine has been studied at high temperatures, indicating that the C-N bond dissociation is a key factor. acs.org
Studies on the Reaction Kinetics of Secondary Amine Derivatives
While specific kinetic studies on this compound are not extensively documented in publicly available literature, the reaction kinetics of structurally similar secondary amines and substituted benzylamines have been the subject of numerous investigations. These studies provide a framework for understanding the potential reactivity and kinetic behavior of this compound in various chemical transformations. The kinetics of these reactions are often explored by examining the influence of factors such as the nature of the reactants, pH, and solvent.
Key areas of research include oxidation reactions, nucleophilic substitutions, and chlorinations. In these studies, the reaction rates are typically found to be dependent on the concentration of both the amine and the reacting substrate, often following second-order kinetics.
Research Findings on Oxidation Kinetics
The oxidation of substituted benzylamines has been investigated using various oxidizing agents. Studies on the oxidation of para- and meta-substituted benzylamines by N-chlorosuccinimide (NCS) in alkaline solutions show that the reaction is first-order with respect to both the amine and NCS. rsc.org The unprotonated form of the benzylamine is identified as the reactive species. rsc.org A significant primary kinetic isotope effect observed in the oxidation of [α,α-²H₂]benzylamine (kH/kD = 6.20) suggests the transfer of a hydride ion from the amine to the oxidant in the rate-determining step. rsc.org The rates of oxidation for various substituted benzylamines are presented in Table 1.
Similarly, the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate (B83412) (CTAP) is first-order with respect to both the amine and CTAP. ias.ac.in The cleavage of an α-C–H bond in the rate-determining step is supported by a substantial kinetic isotope effect (kH/kD = 5.60). ias.ac.in The reaction rates demonstrate a clear dependence on the electronic properties of the substituent on the aromatic ring. ias.ac.in
Another study focused on the oxidation by N-bromoacetamide (NBA), which also indicated a mechanism involving the transfer of a hydride ion from the amine to the oxidant in the rate-determining step, supported by a kinetic isotope effect (kH/kD=5.81). oup.com
| Substituent (X) in X-C₆H₄CH₂NH₂ | 10² k₂ (dm³ mol⁻¹ s⁻¹) |
|---|---|
| H | 7.61 |
| p-Me | 15.5 |
| p-Et | 18.2 |
| p-iPr | 22.4 |
| p-tBu | 24.5 |
| p-MeO | 112 |
| p-F | 9.33 |
| p-Cl | 4.68 |
| p-Br | 4.47 |
Research Findings on Nucleophilic Substitution Kinetics
Secondary amines are effective nucleophiles, and their reaction kinetics have been measured in various substitution reactions. For instance, second-order rate constants have been determined for the reactions of alicyclic secondary amines with 2,4-dinitrophenyl X-substituted benzenesulfonates. nih.gov These studies show that the reaction proceeds via competitive S-O and C-O bond fission pathways, with the dominance of the S-O fission pathway increasing with the basicity of the amine. nih.gov It was noted that secondary amines are more reactive than primary amines of similar basicity in these reactions. nih.gov
Kinetic studies on the aminolysis of substituted benzoates with cyclic secondary amines also provide valuable data. The reactions of 2-chloro-4-nitrophenyl X-substituted-benzoates with a series of cyclic secondary amines were measured, and the second-order rate constant (kN) was found to decrease as the incoming amine becomes less basic. researchgate.net A linear Brønsted-type plot with a βnuc value of 0.64 was observed for the aminolysis of 2-chloro-4-nitrophenyl benzoate (B1203000) in acetonitrile, indicating a direct relationship between the nucleophilicity of the amine and the reaction rate. researchgate.net
| Amine | pKa (in H₂O) | kN (M⁻¹ s⁻¹) |
|---|---|---|
| Piperidine | 11.02 | 30.0 |
| 3-Methylpiperidine | 10.8 | 20.1 |
| Pyrrolidine | 11.27 | 70.1 |
| Piperazine | 9.73 | 2.97 |
| Morpholine | 8.33 | 0.296 |
Research Findings on Chlorination Kinetics
The kinetics of the chlorination of various secondary amines, including diethylamine (B46881) and dimethylamine, by N-chlorosuccinimide have been reported. wiley.com These were found to be equilibrium reactions that are first-order with respect to both the N-chlorosuccinimide and the amine in the forward direction. wiley.com The mechanism is proposed to involve a rate-controlling step of direct exchange of positive chlorine between N-chlorosuccinimide and the free amine, as the reaction rate is dependent on the concentration and nature of the amine. wiley.com The pH has a marked influence on the reaction rate, confirming that the unprotonated free amine is the reactive species. wiley.com
Theoretical and Computational Chemistry of 4 Ethylbenzyl Isobutylamine
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic structure and predicting the reactivity of molecules. nih.govaps.org DFT methods model the electron density to calculate molecular properties, offering a balance between computational cost and accuracy. nih.govresearchgate.net For (4-Ethylbenzyl)isobutylamine, these calculations can determine key parameters that govern its chemical behavior.
Detailed research findings from DFT studies on analogous amine and benzyl (B1604629) compounds provide a framework for understanding this compound. researchgate.netrsc.org The primary amine group, being a strong electron donor, is expected to significantly influence the molecule's highest occupied molecular orbital (HOMO). The energy of the HOMO (E_HOMO) is related to the molecule's ability to donate electrons. A higher E_HOMO value suggests a greater ease of electron donation and higher reactivity towards electrophiles. Conversely, the lowest unoccupied molecular orbital (LUMO) is associated with the ability to accept electrons. The energy gap between HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical indicator of chemical reactivity and stability. researchgate.net A smaller energy gap generally implies higher reactivity. researchgate.net
Other parameters derived from quantum chemical calculations include electronegativity (χ), which measures the tendency of a molecule to attract electrons, and chemical hardness (η), which quantifies resistance to change in its electron distribution. These properties are vital for predicting how the molecule will interact in various chemical environments. researchgate.net
Table 1: Hypothetical Quantum Chemical Parameters for this compound Calculated using DFT methods as benchmarked against similar structures. These values are illustrative.
| Parameter | Description | Predicted Significance for this compound |
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | A relatively high value is expected, localized primarily on the amine group, indicating its role as the primary site for electrophilic attack. |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | A lower value suggests the molecule can accept electrons, likely into the π-system of the aromatic ring. |
| Energy Gap (ΔE) | Difference between E_LUMO and E_HOMO | A moderate gap would suggest a balance of stability and reactivity, characteristic of many organic molecules. researchgate.net |
| Electronegativity (χ) | Tendency to attract electrons | This value would reflect the combined influence of the electron-donating alkyl/amino groups and the electron-withdrawing aromatic ring. |
| Chemical Hardness (η) | Resistance to deformation of electron cloud | Indicates the molecule's overall stability; a larger value corresponds to greater stability. researchgate.net |
Conformational Analysis and Energy Landscapes
Conformational analysis investigates the different spatial arrangements, or conformers, of a molecule that arise from rotation around its single bonds. wikipedia.org These conformers often have different potential energies, and understanding this energy landscape is key to predicting the molecule's most stable and populated shapes. nih.gov For this compound, the key rotatable bonds are the C-N bond, the C-C bond connecting the isobutyl group, and the benzylic C-C bond.
Studies on structurally similar molecules, such as 5-benzyl-substituted heterocycles, reveal that the orientation of the benzyl group relative to the rest of the molecule is critical. ethz.ch Typically, staggered conformations are energetically favored over eclipsed ones to minimize steric hindrance. wikipedia.orgethz.ch In this compound, rotation around the benzylic C-C bond could lead to conformations where the aromatic ring is positioned in different spatial relationships to the isobutylamine (B53898) moiety.
A qualitative conformational analysis suggests that steric interactions between the bulky isobutyl group and the ethyl-substituted benzene (B151609) ring would dictate the most stable conformers. ethz.ch The energy differences between various conformers (e.g., gauche vs. anti) are often small, suggesting that the molecule may be flexible and exist as a mixture of several conformations at room temperature. wikipedia.orgethz.ch
Table 2: Analysis of Major Rotational Conformations in this compound
| Rotatable Bond | Conformation Type | Description | Predicted Stability |
| Benzyl C-C | Staggered (Anti) | The aromatic ring is oriented away from the isobutyl group, minimizing steric clash. | Likely the most stable conformer. |
| Benzyl C-C | Staggered (Gauche) | The aromatic ring is closer to the isobutyl group, leading to some steric interaction. | Less stable than the anti-conformer. |
| Benzyl C-C | Eclipsed | The aromatic ring and isobutyl group are aligned, causing significant steric repulsion. | Energetically unfavorable; likely a transition state. wikipedia.org |
| Isobutyl C-C | Staggered | Hydrogen atoms on adjacent carbons are staggered to minimize torsional strain. | Preferred conformation for the isobutyl chain. |
Molecular Dynamics Simulations for Dynamic Behavior in Chemical Systems
Molecular Dynamics (MD) simulations provide a computational "microscope" to observe the movement of atoms and molecules over time. scielo.org.mx By solving Newton's equations of motion for a system, MD simulations can reveal the dynamic behavior of this compound in various environments, such as in a solvent or interacting with a surface. nih.govtsukuba.ac.jp
While specific MD studies on this compound are not prevalent, simulations on related systems demonstrate the utility of this technique. uregina.canih.gov An MD simulation would model the flexibility of the ethyl and isobutyl chains, the rotation of the benzyl group, and the interactions of the polar amine head with solvent molecules. For the isobutylamine portion, force fields developed from resources like the Automated Topology Builder (ATB) could be employed for accurate simulation. uq.edu.au Such simulations can quantify diffusion rates, explore conformational transitions, and analyze the stability of the molecule in solution. nih.gov
Computational Studies on Molecular Interactions within Chemical Systems
Understanding how this compound interacts with its environment is fundamental to predicting its chemical and physical properties. Computational methods can model these non-covalent interactions, which include hydrogen bonds, van der Waals forces, and electrostatic interactions. acs.org
In many chemical and biological contexts, molecules like this compound can act as ligands that bind to larger receptor molecules, such as proteins. nih.gov Molecular docking and MD simulations are the primary tools for modeling these interactions. mdpi.com These models predict the preferred binding pose of a ligand in a receptor's active site and estimate the strength of the interaction.
For this compound, a hypothetical binding scenario would involve several key interactions nih.gov:
Salt Bridge/Hydrogen Bonding : The primary amine is typically protonated under physiological conditions (pKa ≈ 10-11), forming a positively charged ammonium (B1175870) ion. This group can form a strong salt bridge with negatively charged amino acid residues like aspartate or glutamate (B1630785) in a receptor pocket, as well as hydrogen bonds with polar residues. nih.gov
π-π Stacking : The ethyl-substituted benzene ring can engage in π-π stacking interactions with aromatic residues of a receptor, such as phenylalanine, tyrosine, or tryptophan. nih.gov
Hydrophobic Interactions : The ethyl and isobutyl alkyl groups are nonpolar and would favorably interact with hydrophobic pockets in a receptor, driven by the hydrophobic effect. nih.gov In related structures, the size of such alkyl groups is critical; an isobutyl group has been noted as potentially being too large for certain binding pockets, highlighting the importance of steric compatibility. nih.gov
Table 3: Potential Molecular Interactions of this compound as a Ligand
| Molecular Moiety | Type of Interaction | Potential Receptor Partner |
| Isobutylamine (protonated) | Salt Bridge, Hydrogen Bond | Aspartate, Glutamate, Polar backbones |
| Ethylbenzyl Ring | π-π Stacking, Hydrophobic | Phenylalanine, Tyrosine, Tryptophan |
| Ethyl and Isobutyl Groups | Hydrophobic, van der Waals | Leucine, Isoleucine, Valine, Alanine |
The solvent environment profoundly impacts a molecule's structure, stability, and reactivity. acs.org Computational studies can model solvation effects explicitly, by including individual solvent molecules, or implicitly, using a continuum model. For this compound in an aqueous solution, a distinct organization of water molecules is expected.
The hydrophobic ethylbenzyl and isobutyl parts of the molecule would disrupt the local hydrogen-bonding network of water, causing water molecules to form ordered "cages" around these nonpolar regions. nih.gov In contrast, the polar amine group would act as both a hydrogen bond donor and acceptor, integrating strongly into the water network. nih.gov Studies on other primary amines show that bulky alkyl chains can cause steric inhibition of solvation around the amino group, which could influence its basicity and reactivity. nih.gov
Furthermore, in the context of ligand-receptor binding, water molecules can play a direct role by forming water-mediated hydrogen bonds, bridging the ligand and the receptor. nih.gov Computational simulations are essential for revealing these complex and often crucial water networks that stabilize the bound complex. acs.orgnih.gov
Derivative Chemistry and Stereochemical Investigations of 4 Ethylbenzyl Isobutylamine Analogs
Synthesis of Functionalized (4-Ethylbenzyl)isobutylamine Derivatives
The synthesis of functionalized this compound derivatives can be achieved through established organic chemistry methodologies. Common strategies include the alkylation of primary amines and reductive amination.
One prevalent method involves the reaction of a substituted benzyl (B1604629) halide, such as 4-ethylbenzyl chloride, with isobutylamine (B53898) or its derivatives. This nucleophilic substitution reaction, typically carried out in the presence of a base like potassium carbonate or sodium hydroxide (B78521) in a suitable solvent such as ethanol (B145695), yields the corresponding N-substituted benzylamine (B48309).
Alternatively, reductive amination provides a versatile route to these derivatives. This two-step, one-pot process involves the reaction of 4-ethylbenzaldehyde (B1584596) with isobutylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine. chemicalbook.com Common reducing agents for this transformation include sodium borohydride (B1222165) and trichlorosilane (B8805176) (HSiCl₃). chemicalbook.comwiley.com This method is highly adaptable for creating a diverse library of analogs by varying the aldehyde and amine starting materials. For instance, using different substituted benzaldehydes or primary amines allows for the introduction of a wide range of functional groups on both the aromatic ring and the nitrogen atom.
The introduction of further functionality can also be achieved on the pre-formed this compound scaffold. For example, reactions targeting the aromatic ring, such as electrophilic aromatic substitution, can introduce substituents at various positions, influencing the electronic properties of the molecule.
A representative set of functionalized derivatives synthesized through these methods is presented in Table 1.
| Derivative Name | Synthetic Method | Starting Materials | Reference |
|---|---|---|---|
| N-(4-ethylbenzyl)butan-2-amine | Alkylation | Butan-2-amine and 4-ethylbenzyl chloride | |
| N-(4-ethylbenzyl)pyridin-2-amine | Reductive Amination | Pyridin-2-amine and 4-ethylbenzaldehyde | vulcanchem.com |
| 2-bromo-N-(4-ethylphenyl)acetamide | Acylation | 4-ethyl phenyl amine and Bromoacetyl bromide | globalscientificjournal.com |
| N-Ethylbenzylamine | Reductive Amination | Benzaldehyde (B42025) and Ethylamine | chemicalbook.com |
Stereoselective Synthesis and Resolution of Chiral Analogs
The presence of a stereocenter, which would be at the benzylic carbon if a substituent were present, or at the α-carbon of the isobutyl group if it were, for example, a sec-butyl group, necessitates the development of methods for stereoselective synthesis and chiral resolution.
Enantioselective synthesis aims to produce a single enantiomer of a chiral compound directly. For chiral analogs of this compound, several modern synthetic strategies can be employed.
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral amines. rsc.orgfrontiersin.org Chiral primary or secondary amine catalysts, derived from natural sources like amino acids or Cinchona alkaloids, can catalyze the enantioselective addition of various nucleophiles to imines or the reduction of ketimines. wiley.comrsc.org For example, the asymmetric reduction of a ketimine derived from 4-ethylacetophenone and isobutylamine, catalyzed by a chiral Lewis base, could yield an enantiomerically enriched chiral benzylamine. wiley.com Cooperative cation-binding catalysis using a chiral oligoEG and potassium fluoride (B91410) has also been shown to be effective for synthesizing chiral allylic amines with high enantioselectivity. bohrium.com
Chiral auxiliaries offer another robust approach. google.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. For the synthesis of chiral benzylamine analogs, a chiral amine can be reacted with a prochiral ketone. After the stereoselective reaction, the auxiliary can be cleaved to yield the enantiomerically pure target amine. google.com
Transition-metal catalysis is also a well-established method for the enantioselective synthesis of chiral amines. Copper-catalyzed enantioselective aza-Friedel–Crafts reactions between phenols and N-sulfonyl aldimines, for instance, can produce chiral secondary benzylamines with excellent yields and enantioselectivities. nih.gov
When a stereoselective synthesis is not employed, the resulting racemic mixture must be separated into its constituent enantiomers through a process known as chiral resolution. wikipedia.org
Crystallization of Diastereomeric Salts is a classical and widely used method for the resolution of amines. wikipedia.org This technique involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid like tartaric acid or camphorsulfonic acid, to form a pair of diastereomeric salts. wikipedia.org These diastereomers have different physical properties, such as solubility, which allows them to be separated by fractional crystallization. wikipedia.org Once separated, the pure enantiomer of the amine can be recovered by treating the diastereomeric salt with a base.
Chiral Chromatography is a powerful analytical and preparative technique for separating enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a common method. mdpi.comyakhak.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) phenylcarbamates, are particularly effective for the separation of enantiomers of various amines and their derivatives. yakhak.orgnih.gov The choice of mobile phase, often a mixture of hexane (B92381) and an alcohol like 2-propanol, and the use of additives can be optimized to achieve baseline separation of the enantiomers. nih.gov Capillary electrophoresis with cyclodextrin-based chiral selectors also provides an effective means of separating chiral amine analogs. nih.gov
The following table summarizes common chiral separation techniques applicable to benzylamine derivatives.
| Technique | Principle | Applicable to | Reference |
|---|---|---|---|
| Crystallization of Diastereomeric Salts | Formation of diastereomers with different solubilities using a chiral resolving agent. | Racemic amines and carboxylic acids. | wikipedia.org |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | A wide range of chiral compounds, including amines. | mdpi.comyakhak.org |
| Capillary Electrophoresis (CE) | Differential migration of enantiomers in the presence of a chiral selector in an electric field. | Charged or neutral chiral molecules. | nih.gov |
Determining the enantiomeric excess (e.e.) and assigning the absolute configuration of the separated enantiomers are crucial steps. Chiral HPLC is a primary method for determining the enantiomeric purity of a sample. mdpi.com
Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents (CDAs) is a powerful technique for assigning the absolute configuration of chiral amines. nih.govacs.orgfrontiersin.orgresearchgate.net The chiral amine is reacted with a CDA, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or an arylmethoxyacetic acid, to form diastereomeric amides. nih.govacs.orgfrontiersin.org The different spatial arrangement of the substituents in the diastereomers leads to observable differences in the chemical shifts (Δδ) of specific protons or other nuclei (e.g., ¹⁹F) in the NMR spectrum. nih.govfrontiersin.org By analyzing these chemical shift differences and applying established models, the absolute configuration of the original amine can be determined. nih.govacs.orgfrontiersin.org
Preparation of Metal Complexes with this compound as a Ligand
The nitrogen atom in this compound possesses a lone pair of electrons, enabling it to act as a ligand and coordinate with metal ions to form metal complexes. The synthesis of these complexes typically involves the reaction of the amine ligand with a metal salt in a suitable solvent. scirp.orgbhu.ac.in
The coordination chemistry of benzylamine derivatives has been explored with various transition metals, including copper(II), cobalt(II), nickel(II), and ruthenium(II). scirp.orgresearchgate.netrsc.orgresearchgate.net The resulting complexes can exhibit different geometries, such as tetrahedral, square planar, or octahedral, depending on the metal ion, the stoichiometry of the reaction, and the presence of other coordinating ligands. researchgate.net
For example, a typical synthesis would involve mixing this compound with a metal salt like copper(II) chloride or nickel(II) acetate (B1210297) in a solvent such as ethanol or methanol (B129727) and stirring the mixture, sometimes with gentle heating, to facilitate complex formation. scirp.orgbhu.ac.in The resulting complex may precipitate from the solution and can be isolated by filtration.
The formation of the metal-ligand bond can be confirmed by spectroscopic techniques. In Fourier-transform infrared (FT-IR) spectroscopy, the coordination of the amine nitrogen to the metal center is often indicated by a shift in the N-H stretching and bending vibrations. bhu.ac.inbiointerfaceresearch.com The appearance of new bands in the far-infrared region corresponding to the metal-nitrogen (M-N) stretching vibration further confirms complexation. biointerfaceresearch.com UV-Vis spectroscopy can provide information about the electronic transitions within the complex and its coordination geometry. scirp.org
Structure-Property Relationships in Amine Derivatives (Focus on non-biological chemical and physical properties)
The chemical and physical properties of this compound and its derivatives are influenced by their molecular structure. Understanding these structure-property relationships is important for their potential applications.
The 4-ethyl group on the benzyl ring is an electron-donating group, which can influence the reactivity of the aromatic ring in electrophilic substitution reactions. It also contributes to the lipophilicity (hydrophobicity) of the molecule. vulcanchem.com An increase in lipophilicity generally leads to lower solubility in water but higher solubility in nonpolar organic solvents. vulcanchem.com
The isobutyl group on the nitrogen atom also enhances the lipophilicity of the molecule. The steric bulk of the isobutyl group can influence the nucleophilicity of the amine and the accessibility of the nitrogen lone pair for coordination with metal ions.
The interplay of these substituents determines properties such as melting point, boiling point, and solubility. For instance, compared to benzylamine, this compound would be expected to have a higher boiling point due to its greater molecular weight and increased van der Waals forces. Its solubility in water would be lower due to the presence of the hydrophobic ethyl and isobutyl groups.
In the context of metal complexes, the nature of the substituents on the benzylamine ligand can affect the stability and reactivity of the complex. The steric hindrance and electronic effects of the 4-ethyl and isobutyl groups can influence the coordination geometry and the strength of the metal-ligand bond.
Research Applications and Broader Scientific Impact in Chemical Sciences
(4-Ethylbenzyl)isobutylamine as a Key Intermediate in Complex Organic Synthesis
The structure of this compound makes it a valuable intermediate in multi-step organic syntheses. The secondary amine can undergo various transformations to introduce new functional groups and build molecular complexity. kvmwai.edu.in One of the fundamental reactions of amines is alkylation, where the nitrogen atom attacks an electrophilic carbon, forming a new carbon-nitrogen bond. solubilityofthings.comfiveable.me This allows for the extension of the carbon skeleton and the introduction of diverse substituents.
Another key transformation is acylation, where the amine reacts with an acyl group to form an amide. fiveable.me This reaction is instrumental in the synthesis of many complex molecules. Furthermore, the benzyl (B1604629) group in this compound can be a target for various aromatic substitution reactions, allowing for further functionalization of the molecule. The ethyl group on the phenyl ring can also influence the regioselectivity of these reactions.
The versatility of amines as synthetic intermediates is well-established in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. numberanalytics.comijrpr.com While specific large-scale syntheses directly employing this compound are not extensively documented in publicly available literature, its structural motifs are present in more complex molecules, suggesting its potential as a precursor. The principles of amine reactivity strongly support its utility as a key intermediate for accessing a range of more elaborate chemical structures. kvmwai.edu.in
Use as a Building Block in the Development of Novel Chemical Entities
The concept of using well-defined molecular fragments, or building blocks, is central to modern drug discovery and materials science. This compound serves as an exemplary building block, offering a combination of lipophilic (ethylbenzyl) and polar (amine) features. This duality is often sought after in the design of new chemical entities with specific biological or material properties.
The isobutyl group can impart specific steric and electronic effects that influence the binding of a molecule to a biological target or affect its physical properties. The 4-ethylphenyl moiety can engage in various non-covalent interactions, such as π-stacking, which are crucial for molecular recognition processes.
Researchers in medicinal chemistry often utilize amine-containing scaffolds to synthesize libraries of compounds for screening against various diseases. ijrpr.com The development of novel chemical entities with potential therapeutic applications frequently involves the modification of lead compounds, and a fragment like this compound could be incorporated to optimize properties such as potency, selectivity, and pharmacokinetic profiles. For instance, the synthesis of novel dopamine-1 receptor (D1R) agonists has involved similarity searches of chemical databases to identify new chemical entities, a process where a molecule like this compound could be identified as a potential starting point or fragment. researchgate.net
Contribution to the Understanding of Amine Chemistry and Reactivity
The study of the reactions of this compound contributes to the broader understanding of amine chemistry. The reactivity of an amine is influenced by factors such as the nature of the substituents on the nitrogen atom and any adjacent functional groups. solubilityofthings.com In this compound, the presence of both a benzyl group and an isobutyl group provides a model system to study the interplay of electronic and steric effects on the nucleophilicity and basicity of the nitrogen atom.
The basicity of amines is a fundamental property, and the electron-donating or withdrawing nature of the substituents on the nitrogen atom can significantly alter it. solubilityofthings.com The ethyl group on the phenyl ring of this compound has a mild electron-donating effect, which can influence the electron density on the nitrogen atom. Comparing the reactivity of this compound to other secondary amines with different substituents can provide valuable insights into structure-reactivity relationships.
Furthermore, the reactions of this compound, such as its participation in nucleophilic substitution and addition reactions, serve as practical examples for illustrating fundamental principles of organic chemistry. numberanalytics.com The outcomes of these reactions, including product distribution and reaction rates, can be used to refine theoretical models of chemical reactivity.
Potential as Probes for Mechanistic Studies in Organic Reactions
Due to its specific structural features, this compound has the potential to be used as a probe in mechanistic studies of organic reactions. For example, in reactions where a secondary amine is a reactant or a catalyst, using this compound and analyzing the products and intermediates can help elucidate the reaction pathway.
The ethyl group on the phenyl ring can serve as a spectroscopic tag, allowing for easier tracking of the molecule and its fragments using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry. This is particularly useful in complex reaction mixtures where identifying the fate of each component is crucial for understanding the mechanism.
While specific studies explicitly using this compound as a mechanistic probe are not widely reported, the principle of using structurally well-defined molecules to investigate reaction mechanisms is a common practice in organic chemistry. mdpi-res.comdp.techtesisenred.net The unique combination of substituents in this compound makes it a suitable candidate for such investigations in the future.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (4-Ethylbenzyl)isobutylamine, and how can purity be validated?
- Methodology : Catalytic hydrogenation of isobutylaldehyde with ammonia is a common route, followed by purification via fractional distillation . Validate purity using gas chromatography (GC) coupled with mass spectrometry (MS) to confirm molecular weight (73.14 g/mol) and structural integrity . For derivatives (e.g., N-isobutyl-succinimide), employ TaCl5-silica gel as a catalyst and monitor reaction progress via thin-layer chromatography (TLC) .
Q. How can researchers safely handle this compound in laboratory settings?
- Methodology : Use fume hoods and personal protective equipment (PPE) due to its flammability (LEL: 3.4%) and toxicity (PAC-3: 15 ppm) . Store in airtight containers at ≤25°C, avoiding incompatible materials like strong oxidizers. Quantify airborne concentrations using NIOSH-approved detectors calibrated for amines .
Q. What spectroscopic techniques are optimal for characterizing this compound?
- Methodology : Use nuclear magnetic resonance (NMR) for structural elucidation:
- ¹H NMR : Peaks at δ 1.0–1.2 ppm (isobutyl CH₃) and δ 3.7–4.0 ppm (benzyl CH₂) .
- IR Spectroscopy : Confirm N-H stretches (3300–3500 cm⁻¹) and aromatic C=C bends (1450–1600 cm⁻¹) .
Advanced Research Questions
Q. How do microbial pathways contribute to the biosynthesis of isobutylamine derivatives?
- Methodology : In Streptomyces spp., isobutylamine is synthesized via L-valine decarboxylation. Key enzymes include:
- Isobutylamine N-hydroxylase (IBAH) : Requires NADH:FMN oxidoreductase for FMNH₂ supply to hydroxylate isobutylamine .
- Valanimycin pathway : Utilize LC-MS to trace isotopically labeled L-serine and L-valine incorporation into hydrazine intermediates .
Q. What analytical challenges arise when detecting isobutylamine in complex biological matrices?
- Methodology : Overcome matrix interference via:
- Solid-phase microextraction (SPME) : Pre-concentrate amines from equine liver samples .
- LC-MS/MS : Use deuterated internal standards (e.g., d₇-isobutylamine) to correct for ionization suppression .
Q. How can contradictory data in synthetic yield optimization be resolved?
- Methodology : Apply statistical contradiction analysis:
- Case Study : Reported yields of N-isobutyl-succinimide (78% vs. 92% ) may stem from catalyst efficiency (TaCl5 vs. engineered enzymes). Use Design of Experiments (DoE) to isolate variables (e.g., reaction time, solvent polarity) .
Q. What metabolic engineering strategies enhance microbial isobutylamine production?
- Methodology :
- Enzyme engineering : Rational mutagenesis (e.g., VlmD V94I mutant) improves substrate specificity .
- Fermentation optimization : Adjust pH (6.5–7.0) and dissolved oxygen (20–30%) to maximize titers in E. coli cultures .
Q. How do enzyme kinetics influence isobutylamine hydroxylation efficiency?
- Methodology : Purify IBAH via affinity chromatography and assay activity using:
- Stopped-flow spectroscopy : Monitor FMNH₂ oxidation at 450 nm.
- Kinetic parameters : Calculate (isobutylamine) and under varying O₂ concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
